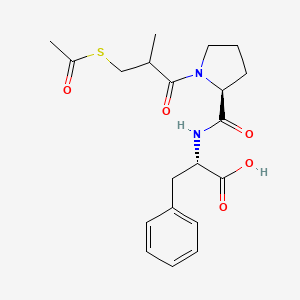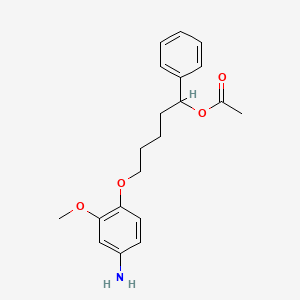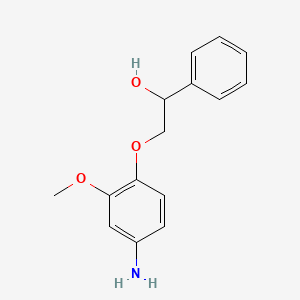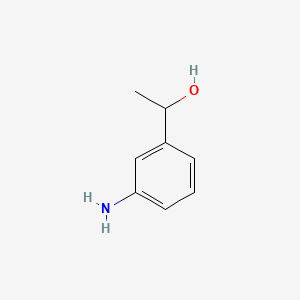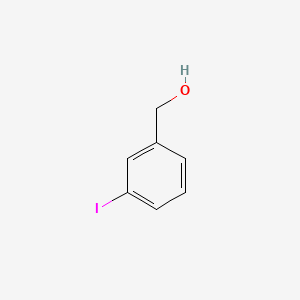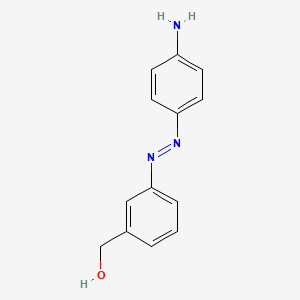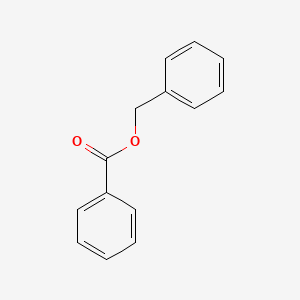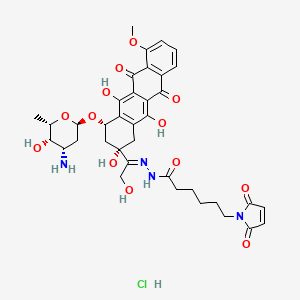
Aldoxorubicin hydrochloride
Vue d'ensemble
Description
Aldoxorubicin, also known as INNO-206, is an antineoplastic agent and an albumin-binding prodrug of doxorubicin . It is specifically the (6- maleimido caproyl) hydrazone of doxorubicin . This chemical name describes doxorubicin attached to an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH) .
Synthesis Analysis
Aldoxorubicin is synthesized by attaching doxorubicin to an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH) . A study has shown that three-dimensional supramolecular organic frameworks (SOFs) can conjugate Aldoxorubicin .
Molecular Structure Analysis
Aldoxorubicin has a molecular formula of C37H42N4O13 and a molar mass of 750.758 g·mol−1 . It belongs to the class of organic compounds known as anthracyclines, which are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage .
Chemical Reactions Analysis
Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . A study has shown that the release of doxorubicin from its liposomal formulation (DOXIL) can be monitored using fluorescence analysis .
Physical And Chemical Properties Analysis
Aldoxorubicin has a molecular formula of C37H42N4O13 and a molar mass of 750.758 g·mol−1 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
1. Treatment of Soft Tissue Sarcomas
Aldoxorubicin hydrochloride has been extensively studied for its application in the treatment of soft tissue sarcomas. Clinical trials and studies have shown that aldoxorubicin is a promising therapeutic agent in this area, with evidence of efficacy and mitigated cardiac toxicity compared to traditional doxorubicin. Notably, it has shown potential in treating advanced and metastatic soft tissue sarcomas, providing a significant impact on patient outcomes (Chamberlain, Jones, & Chawla, 2019), (Chawla et al., 2015), (Gong, Yan, Forscher, & Hendifar, 2018).
2. Pharmacokinetic Advantages
Research has delved into the pharmacokinetics of aldoxorubicin, indicating its stability in circulation and a lower tendency to accumulate in non-target body compartments. This attribute potentially explains the reduced cardiotoxicity observed with aldoxorubicin compared to traditional doxorubicin (Mita et al., 2014).
3. Enhanced Therapeutic Efficacy and Safety
Aldoxorubicin has been conjugated to supramolecular organic frameworks to enhance its therapeutic efficacy and safety. This innovative approach significantly improves antitumor efficacy, offering a surrogate strategy for prodrug design with improved efficacy (Liu et al., 2022).
4. Clinical Trials and Comparative Studies
Several clinical trials and comparative studies have been conducted to assess the efficacy and safety of aldoxorubicin in various settings. These include first-line treatments in metastatic or locally advanced unresectable soft-tissue sarcomas, with findings suggesting superior efficacy over doxorubicin in prolonging progression-free survival and improving tumor response rates (Chawla et al., 2015).
5. Potential in Other Cancer Treatments
Aldoxorubicin's application is not limited to soft tissue sarcomas. Studies suggest its potential in other cancer treatments, such as glioblastoma and breast cancer, where its unique properties might offer advantages over traditional chemotherapeutics (Prakash et al., 2014), (Di Francesco et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-UKFSEGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aldoxorubicin hydrochloride | |
CAS RN |
1361563-03-2 | |
| Record name | ALDOXORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



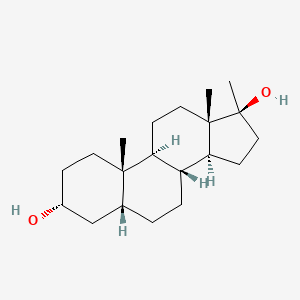
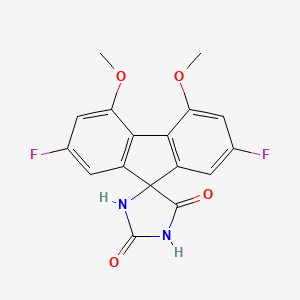
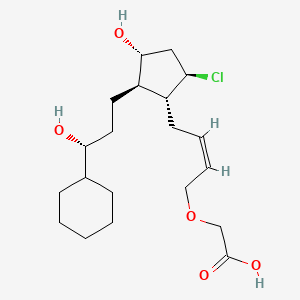
![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)
